molecular formula C20H24N2O5S B298084 tert-butyl (4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenoxy)acetate

tert-butyl (4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenoxy)acetate

Katalognummer: B298084
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: WOHKLGXQALDCKK-FYJGNVAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl {4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenoxy}acetate is a complex organic compound that features a tert-butyl ester group, a phenoxy group, and a hydrazinylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenoxy)acetate typically involves multiple steps. One common approach starts with the preparation of the hydrazone intermediate, which is then reacted with a phenoxyacetate derivative. The reaction conditions often include the use of organic solvents such as methanol or dichloromethane, and catalysts like imidazole or n-butyllithium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl {4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenoxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

tert-Butyl {4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenoxy}acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl (4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenoxy)acetate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-butyl (4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenoxy)acetate apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Eigenschaften

Molekularformel

C20H24N2O5S

Molekulargewicht

404.5 g/mol

IUPAC-Name

tert-butyl 2-[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H24N2O5S/c1-15-5-11-18(12-6-15)28(24,25)22-21-13-16-7-9-17(10-8-16)26-14-19(23)27-20(2,3)4/h5-13,22H,14H2,1-4H3/b21-13+

InChI-Schlüssel

WOHKLGXQALDCKK-FYJGNVAPSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC(C)(C)C

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OC(C)(C)C

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.